4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
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Overview
Description
1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C30H26O2. It is known for its applications in various fields, including materials science and industrial chemistry. This compound is characterized by its biphenyl core, which is substituted with two methoxystyryl groups at the 4,4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- typically involves the reaction of 4,4’-dibromobiphenyl with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a Heck coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding biphenyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Boron tribromide, aluminum chloride
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Biphenyl derivatives
Substitution: Various substituted biphenyl compounds
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its ability to modulate oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl
- 4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl
- 1,1’-Biphenyl, 4-ethenyl-
Uniqueness
1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxystyryl groups enhance its optical properties, making it an effective optical brightener and fluorescent probe. Additionally, its biphenyl core provides structural rigidity, contributing to its stability and durability in various applications .
Properties
IUPAC Name |
1-methoxy-2-[2-[4-[4-[2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWHDJKNZWAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40470-68-6 |
Source
|
Record name | 4,4′-Bis[2-(2-methoxyphenyl)ethenyl]-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40470-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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